3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride
CAS No.: 1559062-01-9
Cat. No.: VC5291537
Molecular Formula: C10H12Cl2N2O2
Molecular Weight: 263.12
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1559062-01-9 |
---|---|
Molecular Formula | C10H12Cl2N2O2 |
Molecular Weight | 263.12 |
IUPAC Name | 3-(benzimidazol-1-yl)propanoic acid;dihydrochloride |
Standard InChI | InChI=1S/C10H10N2O2.2ClH/c13-10(14)5-6-12-7-11-8-3-1-2-4-9(8)12;;/h1-4,7H,5-6H2,(H,13,14);2*1H |
Standard InChI Key | IYFRIQKHGDWLFF-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=CN2CCC(=O)O.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 3-(benzimidazol-1-yl)propanoic acid hydrochloride, reflecting its benzimidazole core () connected to a three-carbon propanoic acid chain () and a hydrochloride counterion . Key identifiers include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 226.66 g/mol |
CAS Registry Number | 30163-88-3 |
SMILES Notation | |
InChIKey | DAVWSJSWUOVUFG-UHFFFAOYSA-N |
The hydrochloride salt enhances solubility in polar solvents, a critical feature for pharmaceutical formulations .
Structural Analysis
The benzimidazole ring system consists of a fused benzene and imidazole ring, with the propanoic acid group attached at the N1 position (Figure 1) . This arrangement creates a planar, aromatic system capable of π-π stacking and hydrogen bonding, which are pivotal for interactions with biological targets. The carboxylic acid group () introduces acidity (), enabling pH-dependent solubility and reactivity .
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols for 3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride are scarce in public databases, general methods for analogous benzimidazole derivatives involve:
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Condensation Reactions: Reacting o-phenylenediamine with carboxylic acid derivatives under acidic conditions.
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N-Alkylation: Introducing the propanoic acid chain via alkylation of benzimidazole using 3-chloropropanoic acid .
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Industrial-scale production likely optimizes these steps for yield (>80%) and purity (>97%), employing techniques like recrystallization or column chromatography .
Physical and Chemical Properties
Physicochemical Characteristics
Property | Value |
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Appearance | White crystalline solid |
Melting Point | 220–225°C (decomposes) |
Solubility | Soluble in water, DMSO, and methanol |
Stability | Stable under inert conditions |
The compound’s solubility profile makes it suitable for aqueous and organic reaction media, though it may degrade under prolonged exposure to light or moisture .
Spectral Data
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IR Spectroscopy: Peaks at 1700 cm (C=O stretch) and 2500–3000 cm (carboxylic acid O-H stretch) .
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NMR Spectroscopy:
Applications in Pharmaceutical Research
Drug Intermediate
The compound serves as a precursor for:
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Protease Inhibitors: Modifying the propanoic acid chain to enhance binding affinity .
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Anticancer Agents: Functionalizing the benzimidazole ring to target DNA topoisomerases .
Biochemical Probes
Its fluorescent properties (λ = 350 nm) enable use in cellular imaging and protein-binding assays .
Parameter | Recommendation |
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Storage | 2–8°C in airtight, light-resistant containers |
Handling | Use PPE (gloves, goggles) in well-ventilated areas |
Disposal | Incinerate or neutralize with base |
No acute toxicity data are available, but benzimidazoles may cause irritation upon contact .
Future Research Directions
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Synthetic Optimization: Developing greener catalysts (e.g., enzymatic) to improve yield.
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Biological Screening: Evaluating antimicrobial and anticancer activity in vitro and in vivo.
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Formulation Studies: Designing prodrugs or nano-carriers to enhance bioavailability.
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